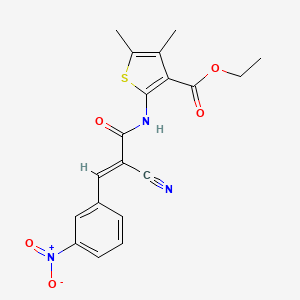

(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

This compound belongs to a class of thiophene-based acrylamides synthesized via Knoevenagel condensation. Its structure includes a 3-nitrophenyl substituent attached to a cyanoacrylamido-thiophene core.

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c1-4-27-19(24)16-11(2)12(3)28-18(16)21-17(23)14(10-20)8-13-6-5-7-15(9-13)22(25)26/h5-9H,4H2,1-3H3,(H,21,23)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETHWKQNFQGHLB-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

- Chemical Formula : C21H19N3O5S

- Molecular Weight : 425.46 g/mol

- CAS Number : 305375-06-8

The structure includes a thiophene ring, a cyano group, and a nitrophenyl substituent, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction. This process combines an active methylene compound with substituted benzaldehydes in the presence of a catalyst. The resulting compounds are purified through recrystallization and characterized using various spectral methods .

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that various derivatives of thiophene have been effective against a range of bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The compound's antibacterial activity was notably enhanced in derivatives with specific substitutions on the phenyl ring .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | B. subtilis | High |

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays indicated that the compound exhibits considerable antioxidant activity at concentrations around 100 µM. This is particularly relevant for applications in preventing oxidative stress-related diseases .

Case Studies

- Antibacterial Efficacy : A study on a series of thiophene derivatives found that modifications at the phenyl ring significantly affected antibacterial activity. The compound with a 4-dimethylamino group exhibited the highest efficacy against multiple bacterial strains .

- Antioxidant Studies : Compounds similar to this compound were tested for their ability to scavenge free radicals. Results indicated that certain substitutions enhance antioxidant capacity, suggesting potential therapeutic uses in oxidative stress-related conditions .

Comparison with Similar Compounds

Core Structural Features

All analogs share the ethyl 4,5-dimethylthiophene-3-carboxylate backbone linked to a cyanoacrylamido group. Variations occur in the phenyl ring substituents:

Electronic Effects :

- Nitro groups are electron-withdrawing, reducing electron density on the acrylamido moiety compared to electron-donating groups (e.g., -OH, -OCH₃) .

- Phenolic hydroxyl groups enhance resonance stabilization and radical scavenging .

Pharmacological Activity Comparison

Antioxidant Activity

Key Findings :

Anti-Inflammatory Activity

Key Findings :

Antimicrobial Activity

While the target compound’s antimicrobial properties are unreported, structurally related acrylamides with coumarin moieties (e.g., 4i and 4l in ) exhibit MIC values of 4–6 μM/mL against multi-resistant organisms . Nitro groups in other compounds (e.g., ’s 3,4-dihydroxy-5-nitrophenyl derivative) may enhance reactivity but require further validation .

Q & A

(Basic) What is the standard synthetic route for (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

Methodological Answer:

The compound is synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 3-nitrobenzaldehyde. Key steps include:

- Reagents/Conditions: Toluene, piperidine (catalyst), acetic acid, reflux (5–6 hours) .

- Monitoring: Reaction progress tracked via thin-layer chromatography (TLC) .

- Purification: Precipitate filtration and recrystallization (e.g., ethanol) yield the product (72–94% yield) .

(Basic) How is structural confirmation performed experimentally?

Methodological Answer:

Structural validation employs:

- IR Spectroscopy: Peaks for N-H (3156 cm⁻¹), C≡N (2212 cm⁻¹), ester C=O (1668 cm⁻¹), and amide C=O (1588 cm⁻¹) .

- 1H NMR: Key signals include aromatic protons (δ 7.37–8.01 ppm), ethyl groups (δ 1.27–4.48 ppm), and acrylamido -CH= (δ 8.29–8.37 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 419 [M+Na]+) confirm molecular weight .

(Advanced) How can synthesis yields be optimized for this compound?

Methodological Answer:

Critical variables for optimization:

- Catalyst Ratio: Adjust piperidine/acetic acid ratios (e.g., 0.35 mL piperidine + 1.3 mL acetic acid in 50 mL toluene) to balance reaction rate and byproduct formation .

- Solvent Choice: Toluene vs. alternatives (e.g., acetonitrile) may affect reaction kinetics .

- Reaction Time: Extended reflux (>6 hours) monitored via TLC to ensure completion .

(Advanced) How to resolve contradictory spectroscopic data during structural analysis?

Methodological Answer:

Strategies include:

- Tautomerism Analysis: Check for E/Z isomerism in acrylamido groups via NOESY or variable-temperature NMR .

- Impurity Identification: Use HPLC-MS to detect side products (e.g., unreacted aldehyde) .

- Complementary Techniques: X-ray crystallography (e.g., SHELX refinement) for unambiguous confirmation .

(Basic) What in vitro assays evaluate biological activity?

Methodological Answer:

Standard assays for this compound’s analogs:

- Antioxidant Activity: DPPH radical scavenging, FRAP assays .

- Anti-Inflammatory Activity: Carrageenan-induced paw edema in rodent models .

- Dose-Response Studies: IC50 values calculated for comparative analysis .

(Advanced) How to interpret conflicting biological activity data across analogs?

Methodological Answer:

Approaches include:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., 3-nitrophenyl vs. 4-hydroxyphenyl on antioxidant potency) .

- Statistical Validation: Use ANOVA to assess significance of activity differences .

- Mechanistic Studies: Probe interactions with targets (e.g., COX-2 inhibition) via enzyme assays .

(Advanced) What computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking: Simulate binding to receptors (e.g., NF-κB) using AutoDock Vina .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling: Correlate electronic properties (e.g., nitro group’s Hammett constant) with activity .

(Basic) What parameters ensure purity post-synthesis?

Methodological Answer:

- Melting Point: Sharp range (e.g., 172–173°C) confirms crystallinity .

- Chromatography: TLC (single spot) and HPLC (>95% purity) .

- Elemental Analysis: C/H/N/S ratios match theoretical values .

(Advanced) How to address low reproducibility in biological assays?

Methodological Answer:

- Standardized Protocols: Fixed cell lines/animal strains and controlled incubation conditions .

- Positive Controls: Include reference compounds (e.g., ascorbic acid for antioxidant assays) .

- Batch Testing: Replicate synthesis to rule out compound variability .

(Advanced) How does the 3-nitrophenyl substituent influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Effect: Nitro group reduces electron density on the acrylamido moiety, altering reactivity in electrophilic substitutions .

- Comparative Analysis: Replace with electron-donating groups (e.g., 4-methoxyphenyl) to study Hammett correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.